Navigating the Synthesis and Potential Applications of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Overview
Navigating the Synthesis and Potential Applications of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, with the CAS number 845823-07-6, is a halogenated aromatic ketone. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a summary of the available information on this compound and explores its potential synthesis and applications based on analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Data of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
| Property | Value | Reference(s) |
| CAS Number | 845823-07-6 | [1][2][3] |
| Molecular Formula | C₈H₃ClF₄O | [1][2] |
| Molecular Weight | 226.56 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| SMILES | FC1=CC(C(C(F)(F)F)=O)=CC(Cl)=C1 | [1] |
Synthesis Strategies: An Overview
A common and effective method for the synthesis of trifluoromethyl ketones involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A potential synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis would likely begin with a dihalogenated benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene. This starting material can be converted into an organometallic intermediate, for example, a Grignard reagent or an organolithium species. Subsequent reaction with a trifluoroacetylating agent, like trifluoroacetic anhydride or ethyl trifluoroacetate, would yield the desired product.
A generalized workflow for this proposed synthesis is illustrated in the following diagram.
Caption: Proposed synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone have not been reported, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8] Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents.
Substituted acetophenones, in general, are precursors to a wide range of biologically active molecules, including anticonvulsants, hypnotics, and analgesics.[9] The unique substitution pattern of this particular acetophenone derivative could lead to compounds with novel pharmacological profiles.
Logical Framework for Application
The utility of this compound as a synthetic intermediate in drug discovery can be conceptualized in the following workflow.
Caption: Workflow for utilizing the target compound in drug discovery.
Experimental Protocols: A Note on the Lack of Data
As of the date of this publication, detailed, peer-reviewed experimental protocols for the synthesis or use of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone are not available in the scientific literature. Researchers interested in working with this compound would need to adapt procedures from related trifluoroacetophenone syntheses, such as the one described for 3',5'-dichloro-2,2,2-trifluoroacetophenone.[4] Such a procedure would typically involve the following steps:
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Formation of the Organometallic Reagent: Anhydrous conditions are crucial. The aryl halide is dissolved in an appropriate etheral solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C). The organolithium reagent (e.g., n-butyllithium) or magnesium turnings are then added slowly.
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Acylation: The trifluoroacetylating agent is added to the solution of the organometallic reagent, maintaining the low temperature to control the reaction.
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Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic product is then extracted, washed, dried, and concentrated.
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Purification: The crude product is typically purified by column chromatography or distillation under reduced pressure.
It is imperative that any researcher attempting the synthesis of this compound conduct a thorough literature search for analogous reactions and adhere to all appropriate safety precautions.
Conclusion and Future Directions
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While a comprehensive dataset for this specific compound is currently lacking in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel, biologically active molecules. Further research is needed to develop and publish detailed synthetic protocols and to explore the chemical space accessible from this promising starting material. The information provided in this guide, based on analogous compounds, offers a starting point for researchers and drug development professionals interested in harnessing the potential of this and other multi-substituted trifluoroacetophenones.
References
- 1. appchemical.com [appchemical.com]
- 2. CAS#:845823-07-6 | 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE | Chemsrc [chemsrc.com]
- 3. 845823-07-6|3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone|BLD Pharm [bldpharm.com]
- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
